molecular formula C16H14N4O5S B10986504 2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B10986504
M. Wt: 374.4 g/mol
InChI Key: NVDICMRAXRIWJJ-UHFFFAOYSA-N
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Description

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of benzodioxole, imidazolidinone, and thiazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

The synthesis of 2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for cross-coupling reactions, as well as various protecting groups to ensure selective reactions .

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

Scientific Research Applications

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include the modulation of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives, imidazolidinone-based molecules, and thiazole-containing compounds. What sets 2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical properties. Examples of similar compounds include:

Properties

Molecular Formula

C16H14N4O5S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H14N4O5S/c21-13(19-15-17-3-4-26-15)6-10-14(22)20(16(23)18-10)7-9-1-2-11-12(5-9)25-8-24-11/h1-5,10H,6-8H2,(H,18,23)(H,17,19,21)

InChI Key

NVDICMRAXRIWJJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)NC4=NC=CS4

Origin of Product

United States

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